![molecular formula C17H14 B14300133 4,5,6-Trihydrobenz[de]anthracene CAS No. 112772-04-0](/img/no-structure.png)
4,5,6-Trihydrobenz[de]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trihydrobenz[de]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₄.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trihydrobenz[de]anthracene can be achieved through several methods, including:
Friedel-Crafts Cyclization: This method involves the cyclization of diarylmethanes using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Elbs Reaction: This reaction involves the cyclization of ortho-substituted diaryl ketones under basic conditions.
Metal-Catalyzed Reactions: Recent advances have shown that metal-catalyzed reactions with alkynes can be used to construct the anthracene framework.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Trihydrobenz[de]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are typically employed.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,6-Trihydrobenz[de]anthracene has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
4,5,6-Trihydrobenz[de]anthracene can be compared to other polycyclic aromatic hydrocarbons, such as:
Anthracene: Consists of three linearly fused benzene rings and is used in the production of dyes and as a scintillator.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds .
Eigenschaften
112772-04-0 | |
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2,3-dihydro-1H-benzo[a]phenalene |
InChI |
InChI=1S/C17H14/c1-2-9-15-13(5-1)11-14-8-3-6-12-7-4-10-16(15)17(12)14/h1-3,5-6,8-9,11H,4,7,10H2 |
InChI-Schlüssel |
QUOCOXKLVRYLTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC3=CC4=CC=CC=C4C(=C23)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.